molecular formula C17H21NO2 B14418637 3-Cyclohexyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one CAS No. 81375-56-6

3-Cyclohexyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one

Cat. No.: B14418637
CAS No.: 81375-56-6
M. Wt: 271.35 g/mol
InChI Key: PPZHGPDWGATIBS-UHFFFAOYSA-N
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Description

3-Cyclohexyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one is an organic compound that belongs to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between a cyclohexyl-substituted amine and a phenyl-substituted aldehyde in the presence of a suitable catalyst can lead to the formation of the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Cyclohexyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Cyclohexyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazines with different substituents, such as:

Uniqueness

What sets this compound apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

81375-56-6

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

3-cyclohexyl-6-methyl-2-phenyl-2H-1,3-oxazin-4-one

InChI

InChI=1S/C17H21NO2/c1-13-12-16(19)18(15-10-6-3-7-11-15)17(20-13)14-8-4-2-5-9-14/h2,4-5,8-9,12,15,17H,3,6-7,10-11H2,1H3

InChI Key

PPZHGPDWGATIBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(O1)C2=CC=CC=C2)C3CCCCC3

Origin of Product

United States

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